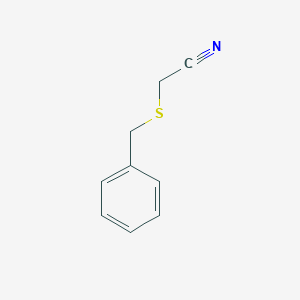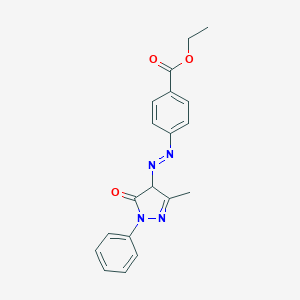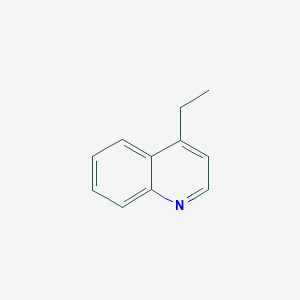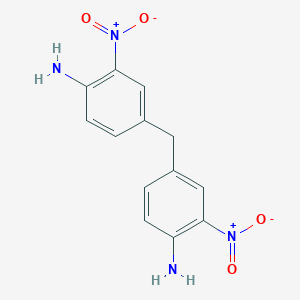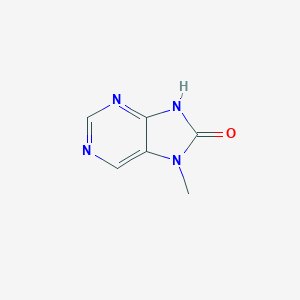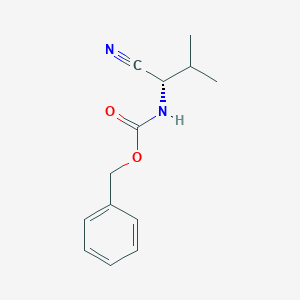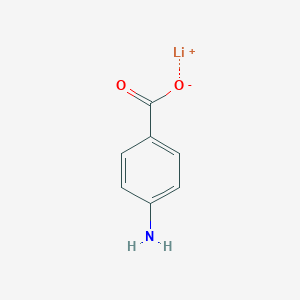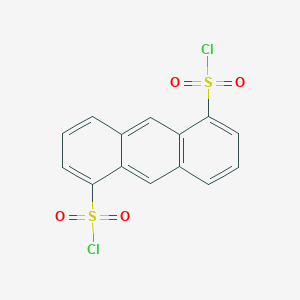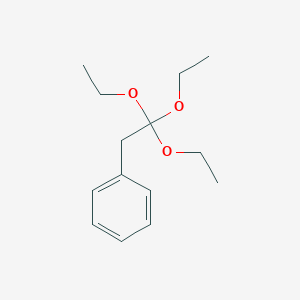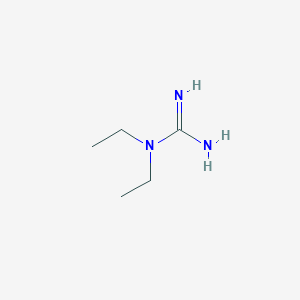
1,1-Diethylguanidine
Descripción general
Descripción
1,1-Diethylguanidine is a chemical compound with the molecular formula C5H13N3 . It has an average mass of 115.177 Da and a monoisotopic mass of 115.110947 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . For more detailed structural information, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
This compound has a molecular weight of 115.177 Da . The hydrochloride form of this compound has a melting point of 148-149 °C .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
1,1-Diethylguanidine, through condensation with beta-diketones, forms 2-(diethylamino)pyrimidines. These reactions are versatile, accommodating various substituents including aliphatic, mixed aliphatic-aromatic, aromatic-carbocyclic, and aromatic-heterocyclic moieties (Kreutzberger & Leyke-Röhling, 1978).
Biochemical Interactions
This compound, in its various forms, has been studied for its biochemical properties. Aminoguanidine, for instance, is known to react with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives and inhibiting the formation of advanced glycation endproducts (AGEs) (Thornalley, 2003).
Mutagenesis
N-methyl-N-nitro-N-nitrosoguanidine, a derivative of guanidine, has been utilized as a mutagen in studies involving Escherichia coli. This has helped in directing mutagenesis and understanding the chromosome's replication mode (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Therapeutic Applications
Various guanidine derivatives have been explored for their potential therapeutic applications. For instance, their effects on neuromuscular and ganglionic transmission have been studied, showing antagonizing effects against tubocurarine or gallamine triethiodide-induced paralysis (Barzaghi, Mantegazza, & Riva, 1962).
Catalysis and Chemical Synthesis
1,1,3,3-Tetramethylguanidine acts as an effective catalyst for cyanosilylation of ketones and aldehydes, forming cyanohydrin trimethylsilyl ethers. This process is notable for its efficiency and the minimal catalyst loading required (Wang, Huang, Jiang, Liu, & Feng, 2006).
Inhibition of Nitric Oxide Formation
1,1-Dimethylguanidine has been compared to other guanidines for its ability to inhibit nitric oxide formation. It has been found to be a potent inhibitor of both cytokine-inducible and vascular constitutive isoforms of nitric oxide synthase, alongside other guanidines like aminoguanidine and N,N'-diaminoguanidine (Hasan et al., 1993).
Deprotection in Organic Chemistry
1,1,3,3-Tetramethylguanidine serves as a chemoselective deprotection agent for silyl and acetyl groups on acidic hydroxyl groups like phenol and carboxylic acid, demonstrating its importance in organic synthesis (Oyama & Kondo, 2003).
Other Applications
This compound and its derivatives have been studied in various other contexts, including their roles in diabetes treatment, preventing retinal lesions, and as inhibitors in diabetic nephropathy (Twigg et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1,1-diethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDWJLGBNYUCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171292 | |
| Record name | Guanidine, 1,1-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18240-93-2 | |
| Record name | Guanidine, 1,1-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 1,1-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



